Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 236.65 g/mol. This compound features a naphthyridine core, which is a bicyclic structure composed of fused pyridine rings, substituted with a carboxylate group and a chlorine atom at the 2-position. The ethyl ester functional group enhances its solubility and reactivity, making it a valuable precursor in various chemical syntheses and biological applications .
Currently, there is no scientific literature available describing a specific mechanism of action for ECNC. Naphthyridines, however, exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Further research is needed to determine if ECNC possesses similar activities and elucidate its potential mechanism(s) [].
This compound exhibits notable biological activity, particularly against certain bacterial strains. For instance, derivatives of naphthyridine compounds have been shown to possess antimicrobial properties, including activity against Klebsiella pneumoniae. This suggests potential applications in developing new antibiotics or therapeutic agents .
The synthesis of ethyl 2-chloro-1,8-naphthyridine-3-carboxylate typically involves:
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate finds applications in:
Studies on ethyl 2-chloro-1,8-naphthyridine-3-carboxylate have shown interactions with various biological targets. Its derivatives have been explored for their ability to inhibit bacterial growth and may interact with specific enzymes involved in bacterial metabolism. Further research is needed to elucidate the precise mechanisms of action and potential side effects when used therapeutically .
Several compounds share structural similarities with ethyl 2-chloro-1,8-naphthyridine-3-carboxylate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate | Hydroxy group at the 4-position | Known for higher solubility and reactivity |
| Ethyl 6-bromo-1,8-naphthyridine-3-carboxylate | Bromine substitution at the 6-position | Exhibits different antimicrobial properties |
| Ethyl 2-amino-1,8-naphthyridine-3-carboxylate | Amino group at the 2-position | Potentially more reactive due to amino group |
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is unique due to its specific chlorine substitution and resultant biological activities, making it particularly interesting for medicinal chemistry applications compared to its analogs.
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate exhibits distinct binucleating ligand behavior due to the unique structural arrangement of the 1,8-naphthyridine core. The compound features two nitrogen atoms positioned at the 1 and 8 positions of the bicyclic framework, creating a coordination environment that differs fundamentally from other nitrogen heterocycles [1]. The electron pairs on these nitrogen atoms are arranged in a parallel manner and separated by approximately 2.2 Å, contrasting with 1,10-phenanthroline where the lone nitrogen pairs subtend an angle of about 85° at 2.00 Å from the metal center [1].
The chloro substituent at the 2-position and the ethyl carboxylate group at the 3-position significantly influence the electronic properties and coordination behavior of the ligand. These substituents modify the electron density distribution across the naphthyridine ring system, affecting both the basicity of the nitrogen donor atoms and the overall steric environment around the coordination sites [2].
The binucleating behavior of naphthyridine-based ligands has been extensively documented through systematic studies of transition metal complexes. Comprehensive research on 1,8-naphthyridine complexes with first-row transition metals demonstrates multiple coordination modes [1]. In the case of Cu(NN)Cl₂ and Cu(NN)Br₂, magnetically anomalous binuclear complexes are formed with subnormal magnetic moments of 1.69 and 1.59 Bohr magnetons respectively, compared to the normal range of 1.8-2.2 B.M. for typical copper(II) compounds [1].
The magnetic susceptibility behavior of these binuclear species follows a pattern characteristic of antiferromagnetic coupling between metal centers. The susceptibility passes through a maximum at or near room temperature and decreases rapidly as temperature is lowered, indicating significant metal-metal interactions mediated by the bridging naphthyridine ligands [1]. X-ray crystallographic analysis reveals that in these binuclear structures, two naphthyridine molecules bridge two Cu(II) ions, with additional halogen bridges completing the coordination environment [3].
The coordination geometry of naphthyridine metal complexes varies significantly depending on the metal ion, oxidation state, and counterions present. For tetrakis complexes such as M(NN)₄(ClO₄)₂·4H₂O (M = Mn(II), Co(II), Ni(II), Cu(II)), the metal centers adopt distorted dodecahedral geometries [1]. This eight-coordinate arrangement results from chelation of four naphthyridine molecules through both nitrogen atoms, with iron-nitrogen distances varying from 2.18 to 2.75 Å in the structurally characterized iron complex [4].
In contrast, bis complexes demonstrate different coordination preferences. Zn(NN)₂(ClO₄)₂·4H₂O exhibits tetrahedral geometry around the zinc center, while Co(NN)₂Cl₂ shows trigonal prismatic coordination with the naphthyridines acting as "slightly split" single groups, leading to a quasi-tetrahedral environment consistent with its visible spectrum [1].
The electronic properties of naphthyridine metal complexes reflect the unique π-bonding characteristics of the ligand. Naphthyridine demonstrates slightly better π-bonding ability compared to five-membered ring nitrogen chelates, as evidenced by carbonyl stretching frequencies and force constants in Group VIb metal carbonyl complexes [5]. This enhanced π-bonding capacity contributes to the strong crystal field properties observed in naphthyridine complexes.
Infrared spectroscopic analysis provides crucial insights into coordination modes. For chelated complexes, characteristic splitting of the 1128 cm⁻¹ ligand band to 1128 and 1147 cm⁻¹ indicates bidentate coordination through both nitrogen atoms [1]. In contrast, monodentate coordination maintains the original band position without splitting, as observed in silver(I) complexes where linear coordination through a single nitrogen is preferred [1].
Naphthyridine-based metal complexes have demonstrated remarkable efficacy in cross-coupling reactions. Palladium complexes containing 2,7-bis(mesitylimidazolylidenyl)naphthyridine (NHC-NP) show distinct catalytic activities depending on the reaction type [6]. These complexes are effective for Suzuki-Miyaura coupling reactions but exhibit different behavior in Kumada-Corriu coupling, where one complex promotes cross-coupling while another facilitates aryl halide reduction [6].
The structural features of these palladium complexes include unusual dipalladium bridged arrangements forming 20-membered dinuclear metallacycles. Treatment with potassium iodide yields neutral species that maintain their catalytic activity while providing different selectivity profiles [6]. The naphthyridine backbone in these systems provides both electronic stabilization and geometric constraints that influence the catalytic mechanism.
Recent developments in earth-abundant metal catalysis have highlighted the potential of nickel naphthyridine complexes for photocatalytic cross-coupling reactions. An air-stable nickel(II) chloro complex supported by 2,7-dimethyl-1,8-naphthyridine serves as a universal catalyst for both C-O and C-N cross-coupling reactions under LED light irradiation [7]. This system operates without requiring precious metal photosensitizers, making it economically attractive for sustainable synthesis.
The photocatalytic mechanism involves blue LED light for C-N cross-coupling reactions in dimethylacetamide solvent, while purple LED light promotes C-O cross-coupling reactions using the alcohol coupling partner as solvent with tri-n-propylamine as base [7]. The dimethylnaphthyridine ligand framework provides the necessary electronic properties to support the photocatalytic activation while maintaining catalyst stability under reaction conditions.
Ruthenium complexes with naphthyridine ligands demonstrate excellent catalytic activity in oxidation reactions. Three distinct groups of complexes have been characterized: dinuclear ruthenium complexes with bridging naphthyridine ligands, dinuclear complexes with single bridging naphthyridine ligands, and mono- and dinuclear complexes with substituted naphthyridine derivatives [8].
The catalytic oxidation of alcohols and epoxidation of trans-stilbene proceed with different reaction rates and selectivities depending on the specific naphthyridine complex employed [8]. The active high-valent species resulting from [Ru₂(napy)₂(H₂O)₄Cl(OH)]⁴⁺ complexes exhibit particularly high activity, with the mechanism involving formation of ruthenium-oxo intermediates that effect substrate oxidation [8].
The development of chiral naphthyridine-based ligands has opened new avenues for asymmetric catalysis. C₂-symmetric rigid tetradentate bimetallic naphthyridine-N,N'-dioxide ligands (Nar-2NO) coordinate two metals in close proximity, enabling cooperative catalytic mechanisms [9]. The chiral dinuclear Nar-2NO-2Ni(II) complex generated in situ performs enantioselective Michael-type Friedel-Crafts alkylation reactions of indoles with β-nitrostyrenes [9].
These asymmetric transformations proceed under mild conditions to afford chiral functionalized indole derivatives with yields up to 92% and enantiomeric excesses reaching 99% [9]. The success of these catalysts demonstrates the utility of tetradentate bimetallic naphthyridine ligands in positioning two metal centers for cooperative substrate activation and stereochemical control.
Dicopper naphthyridine complexes have provided unprecedented insight into the mechanism of copper-catalyzed azide-alkyne coupling (CuAAC) reactions. These complexes enable the isolation and characterization of reaction intermediates that are typically too fleeting to observe [10]. The bridging alkynyl complexes react with organic azides to afford well-defined, symmetrically bridged dicopper triazolide species [10].
The stability of these μ-hydrocarbyl complexes toward water and elevated temperatures has enabled detailed mechanistic studies [10]. These investigations provide strong support for a bimetallic mechanism in CuAAC reactions, contrasting with proposed mononuclear pathways. The ability to isolate and characterize authentic reaction intermediates represents a significant advance in understanding this important synthetic transformation.
Iridium complexes with naphthyridine-based ligands demonstrate excellent catalytic activity for transfer hydrogenation reactions. Naphthyridine-N-heterocyclic carbene palladium complexes catalyze selective hydrogen transfer reduction of α,β-unsaturated carbonyl compounds using formic acid as the hydrogen source [11]. These catalysts exhibit superior selectivity and activity compared to corresponding rhodium and iridium complexes [11].
The catalytic system selectively reduces C=C double bonds in α,β-unsaturated ketones, esters, amides, and acids to yield the corresponding saturated compounds [11]. The high selectivity arises from the electronic properties imparted by the naphthyridine ligand framework, which modulates the metal center's reactivity toward different functional groups.
| Complex Type | Metal Center | Catalytic Application | Key Performance Metrics |
|---|---|---|---|
| Pd-NHC-Naphthyridine | Pd(II) | Cross-coupling reactions | Different selectivity for Suzuki vs Kumada coupling |
| Ni-Dimethylnaphthyridine | Ni(II) | Photocatalytic C-N/C-O coupling | Universal catalyst, LED-activated |
| Ru-Naphthyridine | Ru(II/III) | Alcohol oxidation | High selectivity, multiple oxidation states |
| Dicopper-DPEN | Cu(I) | CuAAC reactions | Isolable intermediates, bimetallic mechanism |
| Ir-Naphthyridine carboxylate | Ir(I) | Transfer hydrogenation | Selective C=C reduction |
| Naphthyridine-2NO-Ni | Ni(II) | Asymmetric Friedel-Crafts | Up to 99% ee, dinuclear cooperativity |